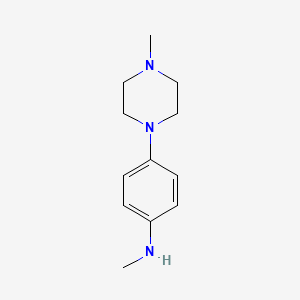

N-methyl-4-(4-methylpiperazin-1-yl)aniline

Description

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic and medicinal chemistry, 4-(4-methylpiperazin-1-yl)aniline is primarily recognized as a versatile synthetic intermediate. chemimpex.com Its structure contains multiple reactive sites that can be selectively modified, allowing for the construction of complex molecular architectures. The primary aromatic amine of the aniline (B41778) ring is a key functional group for forming amides, sulfonamides, and other linkages, while the tertiary amine within the piperazine (B1678402) ring imparts basicity and can influence the pharmacokinetic properties of a larger molecule. This compound serves as a crucial building block in the synthesis of various biologically active agents, particularly in the development of kinase inhibitors for targeted cancer therapy. chemicalbook.com

Significance as a Privileged Chemical Scaffold or Research Probe

The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govencyclopedia.pub This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperazine moiety, with its two nitrogen atoms, can serve as both a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating interactions with proteins and enzymes. encyclopedia.pub The 4-(4-methylpiperazin-1-yl)aniline structure leverages this privileged scaffold, combining it with the aniline portion that can be elaborated to explore specific biological interactions. Derivatives of this compound have been used as research probes to investigate biological pathways, such as in the study of G-quadruplex DNA stabilization as a potential anticancer strategy. researchgate.net

Historical Perspectives on Related Aniline and Piperazine Derivatives in Chemical Biology

Historically, both aniline and piperazine derivatives have played pivotal roles in the development of pharmacology and chemical biology. Aniline, discovered in the 19th century, became the foundation for the synthetic dye industry and later, for the development of sulfa drugs, the first class of broad-spectrum antibiotics. Its derivatives have been central to the synthesis of countless pharmaceuticals.

The piperazine heterocycle gained prominence in the mid-20th century, initially with its use as an anti-helminthic agent. researchgate.net Its true impact was realized when it was incorporated into the structure of chlorpromazine, the first typical antipsychotic drug. This discovery revolutionized the treatment of psychiatric disorders and established the phenylpiperazine core as a key pharmacophore for centrally active agents. The combination of these two historic pharmacophores in structures like 4-(4-methylpiperazin-1-yl)aniline is a continuation of a long tradition of utilizing these motifs to create novel therapeutic agents. nih.govnih.gov

Overview of Current Research Trajectories Involving 4-(4-methylpiperazin-1-yl)aniline Analogs

Current research involving analogs of 4-(4-methylpiperazin-1-yl)aniline is diverse and expanding. One of the most significant areas of investigation is in oncology. Scientists are designing derivatives of this compound to act as potent and selective inhibitors of protein kinases, which are crucial signaling proteins often dysregulated in cancer. For example, it is used as a reagent in the preparation of derivatives that show c-Met kinase inhibitor properties. chemicalbook.com

Another prominent research trajectory is the development of ligands that can recognize and stabilize non-canonical DNA structures, such as G-quadruplexes. researchgate.net These structures are found in the promoter regions of oncogenes like c-MYC, and stabilizing them can inhibit gene expression. Research has shown that derivatives of 4-(4-methylpiperazin-1-yl)aniline can serve as a foundation for building molecules that specifically target and stabilize these G-quadruplexes, representing a novel approach to anticancer therapy. researchgate.net These studies highlight the compound's enduring importance as a scaffold for creating next-generation therapeutic agents.

Table 2: Selected Research Applications of 4-(4-methylpiperazin-1-yl)aniline Derivatives

| Research Area | Application | Key Finding |

|---|---|---|

| Oncology | Synthesis of Kinase Inhibitors | Serves as a key intermediate for compounds targeting kinases like c-Met. chemicalbook.com |

| Cancer Research | G-Quadruplex DNA Stabilization | Analogs have been synthesized to stabilize c-MYC G-quadruplexes, inhibiting oncogene expression. researchgate.net |

| Medicinal Chemistry | Drug Discovery Scaffold | Utilized as a building block for a wide range of biologically active compounds. chemimpex.comevitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-methyl-4-(4-methylpiperazin-1-yl)aniline |

InChI |

InChI=1S/C12H19N3/c1-13-11-3-5-12(6-4-11)15-9-7-14(2)8-10-15/h3-6,13H,7-10H2,1-2H3 |

InChI Key |

KNLGKCPOEVVTDY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCN(CC2)C |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 4 4 Methylpiperazin 1 Yl Aniline and Its Derivatives

Green Chemistry Principles in the Synthesis of N-methyl-4-(4-methylpiperazin-1-yl)aniline Analogs

The application of green chemistry principles to the synthesis of this compound analogs is crucial for developing environmentally benign and sustainable pharmaceutical manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green strategies applicable to the synthesis of this class of compounds include the use of alternative energy sources, greener solvents, and catalytic methods. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. For the synthesis of N-arylpiperazine derivatives, microwave-assisted protocols can accelerate key steps such as nucleophilic aromatic substitution or cross-coupling reactions. researchgate.netacs.org For instance, the synthesis of sterically hindered N-arylpiperazines has been successfully achieved with high yields using microwave irradiation in acetonitrile (B52724). acs.org This method offers a significant improvement over traditional methods that often require high temperatures and long reaction times, leading to energy savings and potentially reducing the formation of byproducts.

Catalytic Approaches: Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and energy-efficient. In the context of synthesizing analogs of this compound, several catalytic strategies are pertinent.

Heterogeneous Catalysis: The selective mono-N-methylation of aniline (B41778) derivatives can be achieved using methanol as a methylating agent over heterogeneous catalysts, such as Nickel-based catalysts. rsc.org This approach is advantageous as it utilizes a renewable reagent (methanol) and a recyclable catalyst, minimizing waste.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. Photoredox catalysis has been applied to the C-H functionalization of piperazines, allowing for the introduction of various substituents onto the piperazine (B1678402) ring in a more sustainable manner. mdpi.com This method can offer a greener alternative to traditional functionalization techniques that may require harsh reagents.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination is a common method for the formation of N-arylpiperazines. nih.gov Advances in this area have led to the development of highly active palladium catalysts that can facilitate these couplings under milder conditions and with lower catalyst loadings, thereby reducing metal waste.

Green Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses of N-arylpiperazines often employ polar aprotic solvents like DMF or DMSO. google.com Green chemistry encourages the use of more environmentally friendly alternatives. For instance, diethylene glycol monomethyl ether has been identified as a more suitable solvent for the synthesis of N-arylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride, providing good to excellent yields. sci-hub.st Furthermore, catalyst-free and solvent-free, or multicomponent single-pot reactions, represent ideal green synthetic strategies by simplifying procedures and minimizing waste. researchgate.netresearchgate.net

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound analogs.

| Green Chemistry Principle | Application in Synthesis of Analogs | Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis of N-arylpiperazines | Reduced reaction times, increased yields, energy efficiency. acs.org |

| Catalysis | Heterogeneous catalysts for N-methylation; Photoredox catalysis for C-H functionalization; Advanced Pd-catalysts for cross-coupling. | High atom economy, recyclability of catalysts, mild reaction conditions. rsc.orgmdpi.com |

| Safer Solvents & Conditions | Use of greener solvents like diethylene glycol monomethyl ether; multicomponent reactions. | Reduced toxicity and environmental impact, simplified workup, waste minimization. researchgate.netsci-hub.st |

Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Techniques

The synthesis of libraries of this compound analogs for drug discovery can be approached using either solution-phase or solid-phase techniques. Each methodology presents distinct advantages and disadvantages in terms of efficiency, scalability, and purification.

Solution-Phase Synthesis: Solution-phase synthesis is the traditional approach where reactions are carried out in a homogeneous liquid phase. This method is highly versatile and allows for a wide range of reaction conditions and reagents.

Advantages:

Scalability: Solution-phase synthesis is generally more scalable, making it suitable for the large-scale production of a target compound. neulandlabs.com

Monitoring and Optimization: Reaction progress can be easily monitored using standard analytical techniques like TLC and HPLC, facilitating straightforward optimization of reaction conditions.

Cost-Effectiveness for single targets: For the synthesis of a single, well-defined compound in large quantities, solution-phase synthesis can be more economical. neulandlabs.com

Disadvantages:

Purification: Purification of intermediates and the final product often requires tedious and solvent-intensive chromatographic techniques, which can be a significant bottleneck and generate considerable waste. mdpi.com

Library Synthesis: The synthesis of a large number of analogs in parallel can be laborious and time-consuming due to the need for individual workup and purification for each compound.

A general solution-phase route to N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent. sci-hub.st Another common approach is the palladium-catalyzed coupling of an aryl halide with a piperazine derivative. nih.gov

Solid-Phase Synthesis (SPS): In solid-phase synthesis, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Reagents and byproducts in the solution phase are easily removed by filtration and washing of the resin.

Advantages:

Simplified Purification: The key advantage of SPS is the ease of purification; unreacted reagents and byproducts are simply washed away, eliminating the need for chromatography at intermediate stages. mdpi.com

Automation and Library Generation: SPS is highly amenable to automation and the parallel synthesis of large compound libraries, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery. medchem-ippas.eumdpi.com

Driving Reactions to Completion: The use of excess reagents is common in SPS to drive reactions to completion, and the excess can be easily washed away.

Disadvantages:

Scalability Challenges: Scaling up solid-phase synthesis can be problematic and costly due to the price of the resin and the large volumes of solvents required for washing. dtu.dk

Reaction Monitoring: Monitoring reaction progress on the solid support can be more challenging than in solution-phase.

Resin Effects: The solid support can sometimes influence reaction outcomes, and not all solution-phase reactions are directly translatable to a solid-phase format.

Solid-phase synthesis has been successfully employed for the generation of libraries of arylpiperazine derivatives. medchem-ippas.eumdpi.comacs.org For example, a library of arylpiperazine-functionalized amino acid amides was synthesized on a Rink-Amide polystyrene resin. medchem-ippas.eu

Comparative Summary:

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Scalability | High, suitable for large-scale production. neulandlabs.com | Limited, more suitable for library generation. dtu.dk |

| Purification | Often requires chromatography, can be time-consuming and generate waste. mdpi.com | Simplified, involves filtration and washing of the resin. |

| Reaction Monitoring | Straightforward using standard analytical techniques. | More complex, may require cleavage of a small sample from the resin for analysis. |

| Library Synthesis | Laborious for large libraries. | Ideal for parallel synthesis and automation. mdpi.com |

| Cost | Generally more cost-effective for single, large-scale targets. neulandlabs.com | Can be more expensive due to the cost of resins and large solvent volumes. dtu.dk |

Computational and Theoretical Investigations of N Methyl 4 4 Methylpiperazin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

No published Density Functional Theory (DFT) studies were found for N-methyl-4-(4-methylpiperazin-1-yl)aniline. Such studies would theoretically provide insights into the molecule's optimized geometry, electronic charge distribution, and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the compound's reactivity and its potential role in chemical reactions.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Exploration of Conformational Energy Landscapes

Information regarding the conformational energy landscapes of this compound is not present in the current scientific literature. These studies would be essential to understand the molecule's preferred three-dimensional shapes and the energy barriers between different conformations.

Dynamic Behavior and Solvent Effects on Conformation

No molecular dynamics (MD) simulations or studies on the solvent effects on the conformation of this compound have been reported. These investigations would shed light on how the molecule behaves in a dynamic environment and how its shape is influenced by different solvents.

Molecular Docking and Ligand-Receptor Interaction Prediction (Theoretical Models)

While molecular docking studies have been performed on derivatives of the parent compound, 4-(4-methylpiperazin-1-yl)aniline, no theoretical models or molecular docking simulations specifically involving this compound were found. Such studies are vital for predicting the binding affinity and interaction patterns of a ligand with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. For derivatives of this compound, QSAR studies focus on identifying key molecular descriptors that govern their biological effects.

Research into related structures, such as aniline (B41778) and 1,3,5-triazine (B166579) derivatives incorporating a 4-methylpiperazin-1-yl moiety, has demonstrated the utility of QSAR in understanding their cytotoxic activities. mdpi.com In these studies, models are typically built using multiple linear regression (MLR), which correlates biological activity (like IC50 values) with various 2D and 3D molecular descriptors. mdpi.com

Key molecular descriptors often found to be significant in QSAR models for such scaffolds include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Conformational (3D) Descriptors: These relate to the three-dimensional arrangement of the molecule, including properties like van der Waals surface area and solvent-accessible surface area. mdpi.com

Quantum Chemical Descriptors: Properties like electrophilicity and Moriguchi octanol-water partition coefficient (MLOGP) are used to describe the electronic nature and lipophilicity of the compounds, which are crucial for receptor interaction and bioavailability. nih.gov

For instance, a QSAR study on a series of 1,3,5-triazine derivatives, some of which contained the 4-methylpiperazin-1-yl group, successfully generated statistically significant models for predicting cytotoxicity against various cancer cell lines. mdpi.com The robustness and predictive power of these models are typically validated using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and the standard error of estimation. edgccjournal.org The high correlation between experimental and predicted values in such studies confirms the quality and predictive capability of the derived QSAR models. nih.gov

Table 1: Representative QSAR Model Parameters for Biologically Active Scaffolds

| Model Type | Key Descriptor Classes Employed | Statistical Validation Metrics | Biological Activity Modeled |

| Multiple Linear Regression (MLR) | Topological (2D), Conformational (3D) | High R² and q² values | Cytotoxicity (Anticancer) |

| Genetic Algorithm-MLR (GA-MLR) | Electronic, Thermodynamic, Steric | Low prediction errors | Lipophilicity (logP) |

| Partial Least Squares (PLS) | Hydrophilicity, van der Waals volume | High correlation coefficients | Lipophilicity (logP) |

These models provide valuable insights, suggesting that modifications to the this compound scaffold that alter specific electronic and steric properties could lead to derivatives with enhanced biological activity.

Virtual Screening Methodologies for Identifying Novel Modulators Based on the Scaffold

Virtual screening (VS) is a powerful computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold serves as an excellent starting point for such campaigns due to its prevalence in known bioactive molecules and its favorable physicochemical properties. evitachem.com The core structure itself has been identified as a hit from fragment library screening, highlighting its potential for interaction with biological targets like G-quadruplex DNA. researchgate.net

Two primary virtual screening methodologies are applicable for discovering novel modulators based on this scaffold:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. A model, or pharmacophore, is constructed based on the shared chemical features of the known active compounds. This pharmacophore model defines the essential steric and electronic properties required for biological activity. A database of compounds is then screened to find molecules that match the pharmacophore. For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond donor (the aniline amine), a basic nitrogen atom (in the piperazine (B1678402) ring), and an aromatic ring. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be a highly effective approach. Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a target. nih.gov Large compound libraries can be docked into the active site of a target, and the results are scored and ranked. The this compound scaffold can be used as a query to search for similar compounds in a library, which are then docked into the target site. This scaffold's conformational flexibility, particularly the dynamic equilibrium of the piperazine ring, allows it to adapt to diverse binding pockets. evitachem.com

Derivatives of this scaffold have been successfully developed into potent inhibitors for targets like ABL and c-KIT kinases. nih.gov The discovery process for such inhibitors often involves computational techniques like docking to understand and optimize the binding mode within the kinase hinge region, a common strategy in modern drug design. nih.gov

Table 2: Virtual Screening for Modulators Based on the 4-(4-methylpiperazin-1-yl)aniline Scaffold

| Identified Compound/Derivative Class | Biological Target | Screening Method | Outcome/Reported Activity |

| 4-(4-methylpiperazin-1-yl)aniline | c-MYC G-quadruplex | Fragment Screening | Identified as a viable hit for G-quadruplex stabilization. researchgate.net |

| Type II Kinase Inhibitors | ABL/c-KIT kinases | Structure-Based Design | Potent dual inhibitors developed (e.g., IC50: 46 nM for ABL). nih.gov |

| Various Bioactive Molecules | Diverse proteins | Library Screening | Scaffold is a privileged structure found in numerous approved drugs. evitachem.com |

These computational methodologies, from QSAR to virtual screening, are integral to the rational design of new therapeutic agents, enabling the efficient exploration of chemical space and the optimization of lead compounds based on the versatile this compound scaffold.

Mechanistic Studies of N Methyl 4 4 Methylpiperazin 1 Yl Aniline Interactions with Biological Targets in Vitro Research

Investigation of Binding Mechanisms at the Molecular Level

The binding of a small molecule to its biological target is the foundational event for its pharmacological effect. Understanding the kinetics and affinity of this interaction is crucial for drug development and mechanistic studies.

Although direct enzyme inhibition kinetic studies for 4-(4-methylpiperazin-1-yl)aniline are not prominently documented, research on structurally related compounds offers valuable parallels. For instance, studies on derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) have provided detailed kinetic information. apolloscientific.co.ukmdpi.com

These findings highlight the importance of the piperazine (B1678402) moiety in the design of enzyme inhibitors and suggest that derivatives of 4-(4-methylpiperazin-1-yl)aniline could potentially exhibit similar non-competitive or other complex inhibitory mechanisms on various enzymatic targets.

The 4-methylpiperazin-1-yl motif is a common scaffold in the design of ligands for G-protein coupled receptors (GPCRs), including serotonin (B10506) receptors. Research into novel 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives has explored their in vitro binding affinity for the 5-HT6 serotonin receptor. derpharmachemica.com These studies utilize radioligand binding assays with human recombinant receptors expressed in cell lines like HEK-293 to determine the affinity of the test compounds. derpharmachemica.com

While specific binding affinity constants for 4-(4-methylpiperazin-1-yl)aniline at the 5-HT6 receptor are not provided in the available literature, the inclusion of this moiety in the design of selective antagonists underscores its importance for receptor interaction. derpharmachemica.com The aim of such studies is often to understand the effect of different structural components, such as the presence of two ionizable basic centers in the piperazine ring, on the binding affinity towards the target receptor. derpharmachemica.com

Elucidation of Molecular Pathways and Cellular Effects (Mechanistic Research Models)

In vitro cell-based assays are instrumental in deciphering the molecular pathways affected by a compound and its ultimate cellular consequences.

Research has identified 4-(4-methylpiperazin-1-yl)aniline as a key fragment in the development of stabilizers for G-quadruplex (G4) DNA. mdpi.com G-quadruplexes are secondary structures in nucleic acids that are implicated in the regulation of gene expression, and their stabilization by small molecules is a promising anticancer strategy. mdpi.com Specifically, derivatives of 4-(4-methylpiperazin-1-yl)aniline have been synthesized to stabilize the c-MYC G-quadruplex, which can lead to the downregulation of the c-MYC proto-oncogene. mdpi.com

Furthermore, a hit compound from these studies demonstrated preferential cytotoxic effects on cancer cells with high expression of telomeric repeat-containing RNA (TERRA). mdpi.com This compound was shown to induce a DNA damage response (DDR) at the telomeres, likely by displacing TERRA from its location. mdpi.com

In other studies, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated for their in vitro cytotoxicity against the 4T1 mouse breast cancer cell line, which serves as a model for human breast cancer. mdpi.com The cytotoxic effects of these compounds were found to be concentration-dependent. mdpi.com Such studies are crucial for understanding the potential therapeutic applications and the cellular machinery targeted by these compounds.

Structure-Activity Relationship (SAR) Studies for Inferring Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.

A detailed SAR study on FPMINT analogues as inhibitors of ENT1 and ENT2 revealed critical structural requirements for their activity and selectivity. apolloscientific.co.ukmdpi.com The study showed that:

Replacement of the naphthalene (B1677914) moiety with a benzene (B151609) ring could abolish the inhibitory effects on both ENT1 and ENT2. apolloscientific.co.ukmdpi.com

The addition of different substituents to this benzene ring could either restore the activity against ENT1 only or against both transporters. apolloscientific.co.ukmdpi.com

The presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for the inhibitory effects on both ENT1 and ENT2. apolloscientific.co.ukmdpi.com

The following table summarizes the IC50 values for some of the FPMINT analogues, illustrating the impact of structural modifications on their inhibitory potency and selectivity. apolloscientific.co.uk

| Compound | Modification from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity (ENT1/ENT2) |

| FPMINT | Parent Compound | ~10 | ~1.7 | ~0.17 |

| Compound 1b | Naphthalene replaced with 4-chlorophenyl | 1.82 | >100 | >55 |

| Compound 1c | Naphthalene replaced with 4-ethylphenyl | 171.11 | 36.82 | 4.65 |

| Compound 1d | Naphthalene replaced with 3-methylphenyl | 0.59 | 77.12 | 130.7 |

These SAR studies are invaluable for optimizing lead compounds to achieve higher potency and selectivity for their biological targets.

Development and Application of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools for studying biological systems and validating drug targets. Compounds with intrinsic properties, such as fluorescence, can be particularly useful.

Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been shown to possess fluorescent properties, enabling their use in cellular imaging. mdpi.com These compounds were used to visualize their uptake and distribution in both non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. mdpi.com The ability to track the compound within the cell provides valuable information about its localization and potential sites of action. The development of such fluorescent probes from the 4-(4-methylpiperazin-1-yl)aniline scaffold can aid in target engagement studies and help in understanding the mechanism of action at a subcellular level. mdpi.com

Advanced Analytical Methodologies in the Research and Characterization of N Methyl 4 4 Methylpiperazin 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of N-methyl-4-(4-methylpiperazin-1-yl)aniline. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for unequivocal signal assignments, especially in complex molecules.

2D-NMR Techniques:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom in the aniline (B41778) and piperazine (B1678402) rings, as well as the N-methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the N-methyl protons to the adjacent piperazine ring carbons and from the aromatic protons to the piperazine carbons would confirm the connectivity of the different moieties.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are spin-spin coupled, typically through two or three bonds. In the case of this compound, COSY would show correlations between adjacent protons on the aniline ring and within the piperazine ring, aiding in their specific assignment.

Solid-State NMR (ssNMR): For the analysis of the compound in its solid form, ssNMR can provide valuable information about the molecular conformation and packing in the crystal lattice. This technique is particularly useful for studying polymorphism and for characterizing crystalline forms that may not be suitable for single-crystal X-ray diffraction.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

| H-2', H-6' | ~6.8 | C-1' | ~145 | H-2'/C-4', H-2'/C-6', H-2'/C-8, H-2'/C-11 |

| H-3', H-5' | ~6.6 | C-2', C-6' | ~118 | H-3'/C-1', H-3'/C-5' |

| H-8, H-11 | ~3.1 | C-3', C-5' | ~115 | H-8/C-9, H-8/C-1' |

| H-9, H-10 | ~2.6 | C-4' | ~120 | H-9/C-8, H-9/C-10, H-9/C-12 |

| N-CH₃ (aniline) | ~2.8 | C-8, C-11 | ~50 | N-CH₃ (aniline)/C-1' |

| N-CH₃ (piperazine) | ~2.3 | C-9, C-10 | ~55 | N-CH₃ (piperazine)/C-9, N-CH₃ (piperazine)/C-10 |

| N-CH₃ (aniline) | ~30 | |||

| N-CH₃ (piperazine) | ~46 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Purity Assessment and Metabolite Identification (e.g., HRMS, MS/MS Fragmentation)

Advanced mass spectrometry techniques are vital for confirming the molecular weight, determining the elemental composition, and assessing the purity of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₉N₃), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.

Tandem Mass Spectrometry (MS/MS): MS/MS is employed to study the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. The fragmentation of this compound is expected to involve cleavages within the piperazine ring and the bond connecting it to the aniline moiety. A plausible fragmentation pathway for piperazine derivatives often involves the loss of the N-methylpiperazine group. researchgate.net

Metabolite Identification: In metabolic studies, LC-MS/MS is a powerful tool for identifying metabolites of this compound in biological matrices. By comparing the fragmentation patterns of potential metabolites to that of the parent compound, structural modifications such as hydroxylation, N-demethylation, or oxidation can be identified.

| Technique | Application | Expected Results for this compound |

| HRMS (e.g., ESI-TOF) | Elemental Formula Determination | [M+H]⁺ ion with a measured m/z value matching the calculated exact mass of C₁₂H₂₀N₃⁺. |

| MS/MS (e.g., QqQ, Q-TOF) | Structural Confirmation and Purity | Characteristic fragment ions resulting from the cleavage of the piperazine ring and the aniline-piperazine bond. |

| LC-MS/MS | Metabolite Identification | Detection of modified parent compound masses with predictable fragmentation patterns corresponding to metabolic transformations. |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

This technique would also reveal details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. Such information is crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound is publicly available, structures of related N,N'-disubstituted piperazines have been reported, showing that the piperazine ring typically adopts a chair conformation. researchgate.net

Co-crystal Analysis: X-ray crystallography is also instrumental in the analysis of co-crystals, where this compound is crystallized with another molecular entity. This can be used to modify the physicochemical properties of the compound.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Torsion Angles | Conformational information, such as the puckering of the piperazine ring. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for instance, by substitution on the piperazine or aniline ring, a pair of enantiomers would be formed. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would then become essential for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative bands, providing a fingerprint of its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize enantiomers.

These techniques are particularly valuable for determining the enantiomeric purity and for assigning the absolute configuration of chiral molecules, often in conjunction with theoretical calculations.

Chromatographic Method Development for Separation, Isolation, and Purity Profiling (e.g., HPLC, GC, SFC)

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of this compound. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be suitable.

Typical Conditions: A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a good starting point. Detection could be achieved using a UV detector, as the aniline moiety is chromophoric. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is advantageous.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound may be amenable to GC analysis, possibly after derivatization to increase its volatility and improve peak shape. GC coupled with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data for confident identification.

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to normal-phase HPLC and is particularly well-suited for the separation of chiral compounds. wiley.com For the separation of potential chiral derivatives of this compound, SFC with a chiral stationary phase would be a powerful technique. selvita.com

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | Purity profiling, quantification |

| GC | DB-5ms (or similar) | Helium | MS, FID | Analysis of volatile impurities |

| SFC (Chiral) | Polysaccharide-based (e.g., Chiralpak) | CO₂ with Methanol/Ethanol modifier | UV, MS | Enantiomeric separation of chiral derivatives |

Chemical Reactivity, Stability, and Transformation Studies of N Methyl 4 4 Methylpiperazin 1 Yl Aniline Non Clinical Focus

Investigation of Oxidation and Reduction Pathways

The chemical structure of N-methyl-4-(4-methylpiperazin-1-yl)aniline, featuring an aniline (B41778) moiety and a piperazine (B1678402) ring, presents multiple sites susceptible to oxidation and reduction reactions.

Oxidation: The tertiary amine of the piperazine ring and the secondary amine of the N-methylaniline group are potential sites for oxidation. Under the influence of oxidizing agents, aromatic amines can be converted to N-oxides and other derivatives. evitachem.com The reaction of the closely related 4-methyl aniline with hydroxyl radicals suggests that oxidation can lead to the formation of various adducts and abstraction products. In a computational study, the reaction of 4-methyl aniline with OH radicals was shown to primarily form NH-C6H4-CH3 as the key product. mdpi.com While specific experimental data for this compound is limited, it is plausible that similar pathways involving the aniline nitrogen could occur.

Reduction: The aromatic ring of the aniline moiety can undergo reduction under specific catalytic conditions, although this typically requires harsh conditions. A more common reduction reaction in the synthesis of related compounds involves the reduction of a nitro group to form the aniline. For instance, the synthesis of 4-(4-methyl-1-piperazinyl)aniline is achieved by the hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine (B98782) using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This highlights a key synthetic pathway where a reduction step is integral to forming the aniline functional group.

Hydrolytic Stability and Degradation Kinetics under Varied Conditions

Photochemical and Thermal Stability Investigations

The stability of this compound under the influence of light and heat is a critical parameter for its application in various chemical processes.

Photochemical Stability: Aromatic amines can be susceptible to photochemical degradation. The specific absorption spectrum of this compound would determine its potential for photo-induced reactions.

Thermal Stability: Studies on related N-methylaniline modified phenolic composites have shown that the degradation of the organic components occurs in distinct temperature ranges. researchgate.net For instance, the degradation of phenolic resin was observed between 312–362 °C, with further weight loss occurring at higher temperatures due to the release of gaseous components. researchgate.net While this provides a general indication of the thermal behavior of related structures, specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is needed for a precise understanding of its thermal decomposition profile.

Derivatization Reactions for Modulation of Reactivity or Specificity

Derivatization is a common strategy to alter the chemical properties of a molecule, such as its reactivity, solubility, or analytical detectability. The amine groups in this compound are primary sites for such modifications.

Common derivatization reactions for amines include:

Acylation: Reaction with acyl halides or anhydrides to form amides. evitachem.com

Alkylation: Introduction of additional alkyl groups. evitachem.com

Reaction with Aldehydes and Ketones: Formation of Schiff bases. A method for the analysis of a related compound, 1-methyl-4-amino-piperazine, involves its reaction with benzaldehyde (B42025) to form a stable, UV-active derivative. researchgate.net

Reaction with Chloroformates: Derivatization with reagents like ethyl- and isobutyl-chloroformate has been used for the analysis of piperazine. researchgate.net

Reaction with NBD-Cl: 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is another reagent used to form UV-active derivatives of piperazine for analytical purposes. researchgate.net

These reactions can be employed to modulate the electronic and steric properties of this compound, thereby influencing its reactivity in subsequent chemical transformations.

In Vitro Metabolic Stability and Metabolite Identification (Focus on enzymatic and chemical transformations, not physiological disposition)

The in vitro metabolic stability of a compound provides insights into its susceptibility to enzymatic and chemical transformations in a biological environment. Common in vitro systems for such studies include liver microsomes and hepatocytes. bioivt.com

For piperazine-containing compounds, several metabolic pathways have been identified. A study on the metabolism of a different 4-methyl-piperazine derivative, TM208, in rats identified eight metabolites. nih.gov The observed transformations included:

N-demethylation: Removal of the methyl group. nih.gov

N-acetylation and N-formylation: Acylation of the resulting desmethyl metabolite. nih.gov

Hydroxylation: Addition of a hydroxyl group to the phenyl ring. nih.gov

Sulfoxidation: Oxidation to a sulfine (B13751562) metabolite. nih.gov

Carbonyl formation: Replacement of a C=S group with a C=O group. nih.gov

Ring-opening: Oxidation of the piperazine ring to form an acid. nih.gov

Applications of N Methyl 4 4 Methylpiperazin 1 Yl Aniline in Chemical Biology and Drug Discovery Research

Development as a Pharmacological Tool or Chemical Probe for Target Validation

N-methyl-4-(4-methylpiperazin-1-yl)aniline and its close analogs have been instrumental in the development of chemical probes for validating novel therapeutic targets. A prominent example is its application in the study of G-quadruplexes (G4s). G4s are secondary structures formed in guanine-rich nucleic acid sequences, which are implicated in the regulation of gene expression and are considered promising targets for anticancer therapy. researchgate.net

Researchers have utilized the this compound scaffold as a starting point to design and synthesize ligands that can selectively bind to and stabilize G4 structures. For instance, derivatives of this molecule have been investigated for their ability to stabilize the G-quadruplex in the promoter region of the c-MYC protooncogene. researchgate.net Stabilization of this structure can prevent its expression, offering a viable therapeutic strategy for cancers driven by c-MYC. researchgate.net By using these compounds as chemical probes, scientists can investigate the biological consequences of G4 stabilization, thereby validating G4s as a druggable target.

Furthermore, this scaffold has been employed in the development of ligands targeting G4 structures in pathogens, such as the Human Immunodeficiency Virus-1 (HIV-1). nih.gov Ligands designed to stabilize G4s in the HIV-1 long terminal repeat (LTR) promoter region have been shown to suppress viral gene expression and replication. nih.gov The use of this compound-derived probes in these studies helps to elucidate the role of G4s in the viral life cycle and validate them as targets for antiviral drug development.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. researchgate.net this compound has been successfully integrated into FBDD platforms as a valuable fragment. It was identified as a hit in a fragment library screen, highlighting its potential as a starting point for developing more potent and selective ligands. researchgate.net

The FBDD process typically involves:

Screening: A library of small chemical fragments is screened for binding to a target of interest, often using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.

Hit Validation: The binding of initial fragment hits is confirmed and characterized.

Fragment Elaboration: The validated fragment is then chemically elaborated or "grown" to increase its affinity and selectivity for the target.

The discovery of G-quadruplex stabilizing agents is a prime example of the successful application of this compound in FBDD. nih.gov Having been identified as a fragment hit, the this compound core can be systematically modified. Medicinal chemists can add functional groups at specific vectors to enhance interactions with the target G4 structure, guided by structural data, ultimately converting a low-affinity fragment into a high-affinity lead compound. nih.gov

Use as a Lead Compound or Scaffold for Structure-Based Drug Design (SBDD)

The this compound moiety is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. evitachem.com Its structural and electronic properties make it an ideal core for developing potent and selective drugs through Structure-Based Drug Design (SBDD). The piperazine (B1678402) ring offers conformational flexibility, allowing derivatives to adapt to the shape of various protein binding sites, while the aniline (B41778) and piperazine nitrogens can participate in crucial hydrogen bond interactions. evitachem.com

A landmark example of its use is in the structure of Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. mdpi.com Imatinib's structure incorporates the this compound scaffold, which plays a key role in binding to the ATP-binding site of the Abl kinase.

More recently, this scaffold was integral to the discovery of CHMFL-ABL/KIT-155, a potent dual inhibitor of ABL and c-KIT kinases. nih.gov SBDD approaches were used to optimize the lead compound, where the this compound core was elaborated to achieve high affinity and selectivity. nih.gov The value of this scaffold is further demonstrated in the design of inhibitors for other kinases, such as Mer-tyrosine kinase (MERTK), where related aniline-based structures are used to achieve potent inhibition. nih.govresearchgate.net

| Compound Name | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Imatinib | BCR-Abl, c-KIT, PDGFR | Oncology (Leukemia, GIST) |

| CHMFL-ABL/KIT-155 | ABL, c-KIT | Oncology (Preclinical) |

Application in Combinatorial Chemistry and Library Synthesis for Diversity Generation

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. This compound is an excellent starting material for generating such libraries due to its reactive functional groups—the aniline nitrogen and the aromatic ring—which allow for straightforward chemical modification.

Researchers have synthesized focused libraries of derivatives based on this core structure to perform Structure-Activity Relationship (SAR) studies. researchgate.net For example, by creating a set of analogs with various chemical moieties attached, it is possible to systematically probe how different substituents affect binding affinity and selectivity for a target like the c-MYC G-quadruplex. researchgate.net

A more advanced application involves kinetic target-guided synthesis, a dynamic form of combinatorial chemistry. In this approach, derivatives of this compound, such as bis-amino derivatives, and other reactive fragments are mixed in the presence of the biological target (e.g., c-MYC G-quadruplex DNA). researchgate.net The target itself then catalyzes the formation of the most potent inhibitor from the pool of reactants, effectively selecting its own best ligand. researchgate.net This method accelerates the discovery of highly specific binders by exploring a vast combinatorial space in a biologically relevant context.

Utility in High-Throughput Screening (HTS) Assays for Identification of Novel Bioactive Compounds

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. ewadirect.com While direct reports of large-scale HTS campaigns featuring this compound are not always publicly detailed, its identity as a hit from a fragment library screen inherently confirms its use in such screening efforts. researchgate.net Fragment screening is a form of HTS that employs highly sensitive biophysical methods to detect weak binding events. nih.gov

The types of HTS assays where this compound and its derivatives are valuable include:

Biochemical Assays: Testing for the inhibition of enzymes, such as kinases, where libraries of compounds containing this privileged scaffold are screened for their ability to block enzyme activity. evitachem.comnih.gov

Cell-Based Assays: Screening for compounds that produce a specific cellular phenotype, such as inducing apoptosis in cancer cells or inhibiting viral replication. nih.gov

Biophysical Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) melting assays are used in a high-throughput format to screen for compounds that stabilize nucleic acid structures like G-quadruplexes. nih.gov

The inclusion of this compound in screening libraries is driven by its drug-like properties and its proven track record as a successful pharmacophore, increasing the probability of identifying high-quality hits for a wide range of biological targets.

Future Research Directions and Unexplored Avenues for N Methyl 4 4 Methylpiperazin 1 Yl Aniline

Advancements in Asymmetric Synthesis of Chiral N-methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives

The introduction of chirality can have profound effects on the pharmacological profile of a molecule. For this compound, chirality can be introduced at the carbon atoms of the piperazine (B1678402) ring. Future research will likely focus on developing efficient and highly stereoselective synthetic methods to access these chiral derivatives.

Current approaches to chiral piperazines often involve multi-step sequences starting from the chiral pool, such as amino acids, or employing chiral auxiliaries. rsc.org However, more direct and versatile methods are needed. A promising future direction lies in the development of catalytic asymmetric C-H functionalization reactions. mdpi.com These methods would allow for the direct introduction of substituents onto a pre-formed piperazine ring with high enantioselectivity, significantly streamlining the synthesis of diverse derivative libraries.

Another key area is the use of transition-metal-catalyzed carboamination or hydroamination reactions. researcher.life For instance, a palladium-catalyzed approach could be envisioned to construct the chiral piperazine ring in a single, stereocontrolled step from acyclic precursors. researcher.life Exploring various chiral ligands and catalyst systems will be crucial to achieving high yields and enantiomeric excess for substrates relevant to this compound.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Metal/Catalyst | Chiral Ligand Type | Potential Transformation |

| Asymmetric C-H Arylation | Palladium (Pd) | Chiral Phosphine Ligands (e.g., BINAP) | Direct arylation at C2/C6 of the piperazine ring |

| Enantioconvergent Substitution | Nickel (Ni) | Chiral Diamine Ligands | Coupling of racemic α-halo piperazines with alkyl nucleophiles |

| Asymmetric Hydroamination | Various (e.g., Rh, Ir) | Chiral Diphosphine Ligands | Intramolecular cyclization of an acyclic diamine precursor |

Exploration of Novel Biological Targets or Signaling Pathways Amenable to Modulation

The N-arylpiperazine scaffold is a versatile pharmacophore known to target G protein-coupled receptors (GPCRs) and protein kinases. mdpi.comresearchgate.net While its derivatives are known to interact with serotonin (B10506) and dopamine receptors, a significant unexplored avenue is the systematic screening of this compound derivatives against the human kinome. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. nih.gov

A future research direction would involve comprehensive kinome profiling to identify novel protein kinase targets. Given that structurally related compounds act as kinase inhibitors, it is plausible that derivatives of this compound could be developed as potent and selective inhibitors for kinases that are currently underexplored. nih.gov For example, targets like cardiac troponin I–interacting kinase (TNNi3K) or casein kinase 2 (CK2) could be investigated. cell.comresearchgate.net

Furthermore, beyond direct enzyme inhibition, the modulation of signaling pathways is a key area of interest. Derivatives could be investigated for their ability to induce specific cellular responses, such as stimulating the Type I Interferon (IFN) pathway, which is crucial for antiviral and innate immune responses. nih.gov Phenotypic screening campaigns could reveal unexpected activities and lead to the identification of novel mechanisms of action and therapeutic applications. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. nih.govrsc.org For this compound, these computational tools offer several exciting future prospects.

One major application is in the predictive design of next-generation derivatives. By training ML models on existing data for N-arylpiperazines and known kinase inhibitors, algorithms can predict the activity and selectivity of novel, hypothetical compounds. nih.govfrontiersin.org Generative models can even propose entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target, such as a kinase ATP-binding site. chemrxiv.org

Table 2: Application of AI/ML in Derivative Design and Evaluation

| AI/ML Application | Technique | Predicted Outcome for Derivatives |

| Target Identification | Deep Learning, Network Analysis | Prediction of novel kinase or GPCR targets |

| Virtual Screening | Graph Neural Networks, 3D-QSAR | Ranking of virtual compounds based on predicted binding affinity |

| De Novo Design | Generative Adversarial Networks (GANs) | Generation of novel structures with desired activity profiles |

| ADMET Prediction | Random Forest, Gradient Boosting | Early assessment of drug-likeness, toxicity, and metabolic stability |

Development of Next-Generation Chemical Probes and Ligands with Enhanced Research Utility

High-quality chemical probes are indispensable tools for dissecting biological pathways and validating new drug targets. cell.com The this compound scaffold, particularly if found to selectively inhibit a specific protein kinase, is an excellent starting point for developing such probes.

Future work could focus on creating a suite of chemical tools derived from a potent and selective parent molecule. This would include:

A potent and selective inhibitor: The primary chemical probe used to interrogate the function of the target protein in vitro and in vivo. acs.org

A negative control: A structurally similar analogue that is inactive against the target, used to ensure that observed biological effects are due to on-target activity. cell.com

Tagged probes: Derivatives functionalized with reporter tags (e.g., biotin for pull-down experiments or fluorescent dyes for cellular imaging) to visualize the target protein or identify its binding partners. nih.gov

Rational design, guided by the crystal structure of the inhibitor bound to its target, would be crucial for determining where to attach linkers and tags without disrupting binding affinity. nih.gov The development of such a toolkit would enable researchers to rigorously study the cellular roles of a newly identified target, paving the way for therapeutic development.

Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

As the chemical industry moves towards greener methodologies, developing sustainable routes for the synthesis of this compound and its derivatives is a critical research avenue. Traditional multi-step syntheses often generate significant waste.

One promising approach is the use of biocatalysis. Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. Future research could explore engineered methyltransferases for the final N-methylation step, using simple and clean methyl donors. d-nb.infonih.gov Similarly, enzymes like transaminases or imine reductases could be employed for the asymmetric synthesis of chiral piperazine precursors.

In parallel, advancements in photoredox catalysis offer sustainable alternatives to traditional metal-catalyzed reactions. organic-chemistry.org Visible-light-promoted reactions can enable C-H functionalization or the construction of the piperazine ring under mild conditions, often using organic dyes as photocatalysts, thereby reducing reliance on heavy metals. mdpi.comorganic-chemistry.org The development of a scalable, green synthesis would not only be environmentally beneficial but also economically advantageous for the production of these valuable chemical entities.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-methyl-4-(4-methylpiperazin-1-yl)aniline, and how can yield be maximized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) of 4-chloronitrobenzene with N-methylpiperazine in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K₂CO₃/NaH). Key parameters include:

- Temperature : 80–100°C for 12–24 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ to convert nitro to amine.

- Salt formation : Treatment with HCl to isolate the dihydrochloride form (common for stability).

Yields range from 45–70% depending on stoichiometry and purity of intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹H NMR : Look for characteristic signals:

- Aromatic protons: δ 6.5–7.0 ppm (para-substituted aniline).

- Piperazine protons: δ 2.3–3.0 ppm (N-methyl group at δ 2.2 ppm).

- IR : N-H stretch (~3400 cm⁻¹ for primary amine), C-N (1250 cm⁻¹).

- MS : Molecular ion peak at m/z 191 (base form) or 264 (dihydrochloride) .

Q. What purification methods are recommended for isolating high-purity this compound?

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) for the free base; HCl/ether for salt forms.

- Column Chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) for intermediates.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity (>98%) .

Q. What are the common impurities in synthesized batches, and how are they quantified?

- Byproducts : Unreacted 4-chloronitrobenzene, N-methylpiperazine dimer.

- Quantification : HPLC with UV detection (λ = 254 nm) or LC-MS. Limits: <0.5% for pharmacopeial standards .

Advanced Research Questions

Q. How does the piperazine ring conformation affect the compound’s bioactivity in receptor-binding studies?

The piperazine ring adopts a chair conformation, positioning the N-methyl group axial to minimize steric hindrance. This orientation enhances interactions with hydrophobic pockets in targets like serotonin receptors (5-HT₂A) or kinase domains. Computational docking (e.g., AutoDock Vina) and X-ray crystallography (SHELX refinement) validate binding modes .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for kinase inhibition assays?

- Standardization : Use identical buffer conditions (pH 7.4, 25°C) and ATP concentrations (1 mM).

- Control compounds : Include staurosporine as a positive control.

- Data normalization : Express activity as % inhibition relative to vehicle-treated samples. Discrepancies often arise from assay formats (e.g., fluorescence vs. radiometric) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved solubility?

- Modifications : Introduce polar groups (e.g., -OH, -COOH) at the aniline para-position.

- Salt forms : Dihydrochloride or mesylate salts enhance aqueous solubility (e.g., 25 mg/mL in PBS).

- LogP optimization : Reduce hydrophobicity via methylpiperazine substitution (see analogs in ) .

Q. What computational tools predict the compound’s metabolic stability in hepatic microsomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.